2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide
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Overview
Description
N-(2-{[(Z)-AMINO(4-METHYLPHENYL)METHYLENE]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)-2-FLUOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and aromatic rings, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(Z)-AMINO(4-METHYLPHENYL)METHYLENE]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)-2-FLUOROBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methylbenzaldehyde and 2-fluorobenzamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(Z)-AMINO(4-METHYLPHENYL)METHYLENE]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aluminum chloride in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-{[(Z)-AMINO(4-METHYLPHENYL)METHYLENE]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)-2-FLUOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-(2-{[(Z)-AMINO(4-METHYLPHENYL)METHYLENE]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)-2-FLUOROBENZAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes. For instance, its interaction with certain kinases may inhibit cell proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(Z)-AMINO(4-METHYLPHENYL)METHYLENE]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)-2-CHLOROBENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N-(2-{[(Z)-AMINO(4-METHYLPHENYL)METHYLENE]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)-2-BROMOBENZAMIDE: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of multiple fluorine atoms in N-(2-{[(Z)-AMINO(4-METHYLPHENYL)METHYLENE]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)-2-FLUOROBENZAMIDE imparts unique properties such as high electronegativity and stability, making it distinct from its analogs with other halogens
Properties
Molecular Formula |
C18H14F7N3O |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[2-[(Z)-[amino-(4-methylphenyl)methylidene]amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C18H14F7N3O/c1-10-6-8-11(9-7-10)14(26)27-16(17(20,21)22,18(23,24)25)28-15(29)12-4-2-3-5-13(12)19/h2-9H,1H3,(H2,26,27)(H,28,29) |
InChI Key |
JVZYOQBCOLOVPG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2F)/N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2F)N |
Origin of Product |
United States |
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